N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The starting materials may include tetrahydrothiophene derivatives, methoxybenzyl halides, and phenyl-substituted oxathiine precursors. The reaction conditions often require the use of strong bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide include other oxathiine derivatives, such as:
- 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxidotetrahydrothiophenyl group and the methoxybenzyl moiety. These structural elements may confer unique biological activities and chemical reactivity compared to other oxathiine derivatives.
Properties
Molecular Formula |
C23H25NO5S2 |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H25NO5S2/c1-28-20-9-5-6-17(14-20)15-24(19-10-13-31(26,27)16-19)23(25)21-22(30-12-11-29-21)18-7-3-2-4-8-18/h2-9,14,19H,10-13,15-16H2,1H3 |
InChI Key |
PCPHJYKBBIZZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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